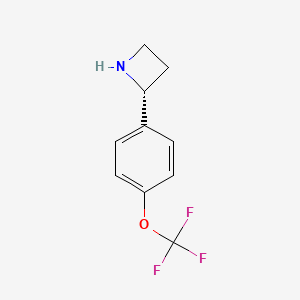
(R)-2-(4-(Trifluoromethoxy)phenyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(4-(Trifluoromethoxy)phenyl)azetidine is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an azetidine ring. The azetidine ring is a four-membered nitrogen-containing heterocycle, known for its significant ring strain and unique reactivity. The trifluoromethoxy group is notable for its electron-withdrawing properties, which can influence the compound’s reactivity and interactions in various chemical and biological contexts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-(Trifluoromethoxy)phenyl)azetidine typically involves the formation of the azetidine ring followed by the introduction of the trifluoromethoxyphenyl group. One common method includes the cyclization of appropriate precursors under controlled conditions to form the azetidine ring. The trifluoromethoxy group can be introduced using trifluoromethylation reactions, which involve reagents such as trifluoromethyl triflate .
Industrial Production Methods
Industrial production of ®-2-(4-(Trifluoromethoxy)phenyl)azetidine may involve large-scale synthesis techniques that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of robust catalysts and reagents that facilitate the trifluoromethylation process is crucial in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(4-(Trifluoromethoxy)phenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the azetidine ring or the phenyl group.
Substitution: The trifluoromethoxy group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized azetidine derivatives, while substitution reactions can produce a variety of trifluoromethoxy-substituted compounds .
Applications De Recherche Scientifique
®-2-(4-(Trifluoromethoxy)phenyl)azetidine has several scientific research applications:
Mécanisme D'action
The mechanism of action of ®-2-(4-(Trifluoromethoxy)phenyl)azetidine involves its interaction with molecular targets through its trifluoromethoxy and azetidine groups. The electron-withdrawing nature of the trifluoromethoxy group can influence the compound’s binding affinity and reactivity with various enzymes and receptors. The azetidine ring’s strain-driven reactivity also plays a role in its interactions and effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-(4-(Trifluoromethyl)phenyl)azetidine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
®-2-(4-(Methoxy)phenyl)azetidine: Contains a methoxy group instead of a trifluoromethoxy group.
®-2-(4-(Trifluoromethoxy)phenyl)aziridine: Features an aziridine ring instead of an azetidine ring.
Uniqueness
®-2-(4-(Trifluoromethoxy)phenyl)azetidine is unique due to the combination of its trifluoromethoxy group and azetidine ring. This combination imparts distinct electronic and steric properties, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C10H10F3NO |
|---|---|
Poids moléculaire |
217.19 g/mol |
Nom IUPAC |
(2R)-2-[4-(trifluoromethoxy)phenyl]azetidine |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)15-8-3-1-7(2-4-8)9-5-6-14-9/h1-4,9,14H,5-6H2/t9-/m1/s1 |
Clé InChI |
JQFYKDNOHXANAY-SECBINFHSA-N |
SMILES isomérique |
C1CN[C@H]1C2=CC=C(C=C2)OC(F)(F)F |
SMILES canonique |
C1CNC1C2=CC=C(C=C2)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


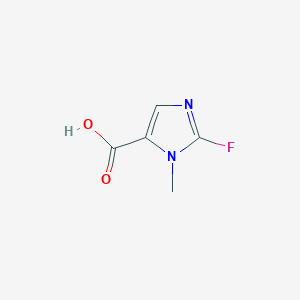
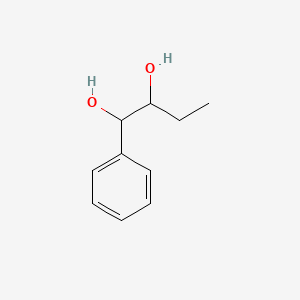
![6-Benzyl-2-thia-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B15220236.png)
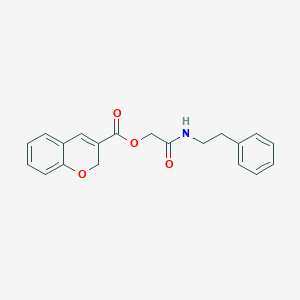
![rel-(1S,4S)-tert-Butyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15220249.png)
![12-hydroxy-1,10-bis(4-methoxy-2,6-dimethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15220250.png)
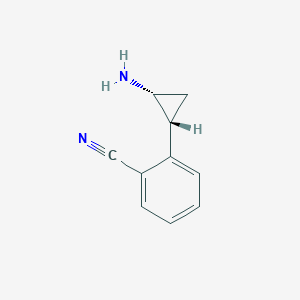
![Bicyclo[1.1.1]pentan-2-one](/img/structure/B15220265.png)
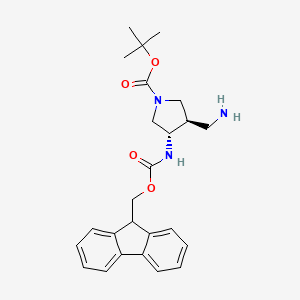
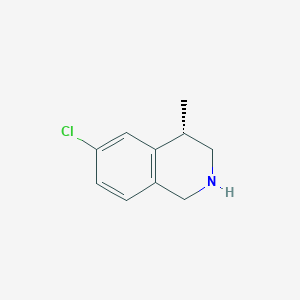

![Phenyl(2,6-diazaspiro[3.3]heptan-2-yl)methanone](/img/structure/B15220296.png)


